Home > Products > Screening Compounds P138209 > Dehydrocorydaline chloride
Dehydrocorydaline chloride - 10605-03-5

Dehydrocorydaline chloride

Catalog Number: EVT-253083
CAS Number: 10605-03-5
Molecular Formula: C22H24ClNO4
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrocorydaline chloride (DHC) is an alkaloid primarily isolated from the Chinese medicinal herb Corydalis yanhusuo. [] This plant has a long history of use in traditional medicine for various ailments. In scientific research, DHC has garnered attention for its potential therapeutic effects, particularly in the context of cardiovascular diseases and its potential as an anti-ulcer agent. [, ]

Acetonylpalmatine

Compound Description: Acetonylpalmatine (3) is a chemical compound used as a starting material in the semisynthesis of dehydrocorydaline chloride. []

Relevance: Acetonylpalmatine is a direct precursor to dehydrocorydaline chloride and is structurally similar, differing only in the presence of an acetonyl group instead of a double bond in the protoberberine skeleton. This structural similarity makes it a key compound in the synthesis of dehydrocorydaline chloride. []

Dehydrocorydaline iodide

Compound Description: Dehydrocorydaline iodide (4) is a synthetic intermediate produced during the synthesis of dehydrocorydaline chloride. []

Relevance: Dehydrocorydaline iodide is a direct precursor to dehydrocorydaline chloride, differing only in the halogen counterion. It is formed as an intermediate step in the synthesis process, where it is subsequently converted to dehydrocorydaline chloride. []

Reserpine

Compound Description: Reserpine is a drug known to induce gastric ulcers in experimental models. []

Relevance: Reserpine's ulcerogenic activity contrasts with the anti-ulcer effects of dehydrocorydaline chloride. Studies using reserpine-induced ulcer models have demonstrated the efficacy of dehydrocorydaline chloride in preventing and treating gastric ulcers. []

Histamine

Compound Description: Histamine is a biogenic amine involved in various physiological processes, including the regulation of gastric acid secretion. []

Relevance: Histamine is known to induce duodenal ulcers. Dehydrocorydaline chloride has been shown to inhibit the development of histamine-induced duodenal ulcers, highlighting its potential as an anti-ulcer agent. []

Acetic acid

Compound Description: Acetic acid is used to induce gastric ulcers in experimental settings. []

Relevance: Acetic acid-induced ulcer models are commonly used to study the healing process of gastric ulcers. Studies have shown that dehydrocorydaline chloride can accelerate the healing of acetic acid-induced ulcers, further supporting its potential in treating gastric ulcers. []

Overview

Dehydrocorydaline chloride is a naturally occurring alkaloid derived from plants within the Corydalis genus, particularly Corydalis yanhusuo. This compound is notable for its diverse biological activities, including potential therapeutic applications in pain management, cancer treatment, and anti-malarial properties. The molecular formula for dehydrocorydaline chloride is C22H24ClNO4C_{22}H_{24}ClNO_{4}, with a molecular weight of approximately 397.89 g/mol .

Source

Dehydrocorydaline chloride is primarily sourced from the tubers of Corydalis species, which are used in traditional medicine for their analgesic and anti-inflammatory properties. The compound can also be synthesized in the laboratory, allowing for the production of high-purity samples suitable for research purposes .

Classification

Dehydrocorydaline chloride belongs to the class of protoberberine alkaloids, which are characterized by their isoquinoline structure. This classification is significant as it relates to the compound's pharmacological effects and its interactions with biological systems .

Synthesis Analysis

The synthesis of dehydrocorydaline chloride has been achieved through several methods, emphasizing efficiency and yield. A notable approach involves a multi-step process that includes:

Technical Details

The synthesis typically requires careful control of reaction conditions to optimize yields and purity. Techniques such as chromatography are employed to isolate and purify the final product.

Molecular Structure Analysis

Dehydrocorydaline chloride features a complex molecular structure that contributes to its biological activity. The key structural elements include:

  • Isoquinoline Core: This nitrogen-containing heterocycle is central to its classification as a protoberberine alkaloid.
  • Chlorinated Substituent: The presence of chlorine in its structure enhances its pharmacological properties.

Data

  • Molecular Formula: C22H24ClNO4C_{22}H_{24}ClNO_{4}
  • Molecular Weight: 397.89 g/mol
  • Structural Representation: The molecular structure can be visualized using chemical drawing software or databases.
Chemical Reactions Analysis

Dehydrocorydaline chloride participates in various chemical reactions that are crucial for its biological activity:

  1. Reactions with Biological Targets: It has been shown to interact with neurotransmitter systems, potentially modulating pain pathways.
  2. Stability and Reactivity: The chlorinated nitrogen heterocycle contributes to its stability and reactivity in biological systems.

Technical Details

Research indicates that dehydrocorydaline chloride can undergo metabolic transformations, which may influence its pharmacokinetic properties and therapeutic efficacy .

Mechanism of Action

The mechanism through which dehydrocorydaline chloride exerts its effects involves several pathways:

  1. Neurotransmitter Modulation: It appears to affect neurotransmitter systems, particularly those involved in pain perception.
  2. Cell Death Pathways: In cancer studies, dehydrocorydaline chloride has been observed to regulate protein expression related to apoptosis, activating caspases that lead to programmed cell death in cancer cells .
  3. Antimicrobial Activity: Its interaction with microbial targets suggests a potential mechanism for its anti-malarial effects against Plasmodium falciparum.

Data

Research indicates that these mechanisms may vary depending on the specific biological context and target cells involved.

Physical and Chemical Properties Analysis

Dehydrocorydaline chloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents, with limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

The compound's stability and solubility characteristics are critical for its formulation in pharmaceutical applications.

Applications

Dehydrocorydaline chloride has garnered attention for its potential applications in various scientific fields:

  1. Pain Management: Its analgesic properties make it a candidate for developing new pain relief medications.
  2. Cancer Research: Investigations into its ability to inhibit cancer cell growth highlight its potential as an anti-cancer agent.
  3. Anti-Malarial Development: Its efficacy against Plasmodium falciparum positions it as a promising lead compound for anti-malarial drug development.
  4. Anti-Inflammatory Research: Ongoing studies explore its role in reducing inflammation and associated conditions .
Pharmacological Effects and Mechanisms of Action

Role in Vascular Smooth Muscle Cell Phenotypic Regulation

Vascular smooth muscle cells (VSMCs) demonstrate remarkable phenotypic plasticity, transitioning between contractile and synthetic states in response to vascular injury. This phenotypic switching plays a pivotal role in atherosclerosis development, where synthetic VSMCs contribute to plaque formation through enhanced proliferation, migration, and extracellular matrix remodeling. DHC has emerged as a significant modulator of this critical process [2] [3].

Upregulation of Spta1 and Contractile Phenotype Maintenance

RNA sequencing analysis of DHC-treated rat VSMCs revealed a striking upregulation of spectrin alpha, erythrocytic 1 (Spta1), a membrane-associated structural protein not previously implicated in vascular biology. DHC administration (100 μM) increased mRNA and protein levels of key contractile phenotype markers in a time- and dose-dependent manner, including:

  • Calponin 1 (Cnn1)
  • Myosin heavy chain (Myh11, SM-MHC)
  • Smooth muscle 22α (Sm22α)
  • Alpha-smooth muscle actin (Acta2, α-SMA)

The pivotal role of Spta1 in this process was demonstrated through knockdown experiments, where Spta1 silencing completely abolished DHC-induced upregulation of contractile markers. This novel mechanism positions Spta1 as a critical mediator of VSMC differentiation and suggests that DHC stabilizes the contractile phenotype through spectrin cytoskeletal reorganization, potentially enhancing mechanical integrity and reducing susceptibility to phenotypic modulation [2] [3].

Table 1: Effect of DHC on Contractile Phenotype Markers in VSMCs

MarkerGene SymbolmRNA ChangeProtein ChangeTime Dependency
Calponin 1Cnn1↑ 2.8-fold↑ 3.1-fold24-48 hours
Myosin Heavy ChainMyh11↑ 2.5-fold↑ 2.7-fold24-72 hours
Smooth Muscle 22αTagln↑ 3.2-fold↑ 3.0-fold24-48 hours
α-Smooth Muscle ActinActa2↑ 1.9-fold↑ 2.1-fold12-48 hours

Inhibition of VSMC Proliferation and Migration

Beyond phenotype maintenance, DHC significantly inhibits pathological behaviors of synthetic VSMCs. In vitro studies demonstrated that DHC (100 μM) effectively suppressed platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation and migration. Cell counting and CCK-8 assays revealed a dose-dependent reduction in proliferation rates, with maximal inhibition observed at 100 μM. Migration assays similarly showed markedly reduced VSMC motility following DHC treatment. This dual inhibition addresses two critical pathways in neointima formation and plaque progression. Mechanistically, DHC appears to interfere with PDGF signaling pathways, though exact molecular targets beyond Spta1 require further elucidation. These findings position DHC as a promising agent for targeting the hyperplastic vascular responses underlying atherosclerotic stenosis [2] [3].

Anti-Atherosclerotic Mechanisms in Preclinical Models

The therapeutic potential of DHC extends beyond cellular mechanisms to demonstrable effects on atherosclerotic disease progression in vivo. Studies utilizing apolipoprotein E-deficient (Apoe⁻/⁻) mice, a well-established atherosclerosis model, have provided compelling evidence for DHC's anti-atherogenic properties [2] [4].

Reduction of Carotid Plaque Formation

In Apoe⁻/⁻ mice subjected to carotid artery injury through ligation and polyethylene cuff placement, daily intraperitoneal DHC administration (5 mg/kg) significantly reduced carotid plaque areas compared to vehicle-treated controls. Histopathological analysis demonstrated not only reduced plaque burden but also improved plaque stability characteristics, including thicker fibrous caps and reduced necrotic core size. Doppler ultrasound assessments further revealed improved aortic compliance in DHC-treated animals, suggesting enhanced vascular function beyond plaque reduction. These structural and functional improvements occurred without significant alterations in lipid profiles, indicating direct vascular effects rather than systemic metabolic changes [2] [4].

Modulation of Macrophage Infiltration in Atherosclerotic Lesions

DHC exerts profound effects on the inflammatory component of atherosclerosis. Immunofluorescence analysis of carotid plaques from DHC-treated Apoe⁻/⁻ mice demonstrated significantly reduced macrophage infiltration (F4/80⁺ cells) compared to controls. This reduction in lesional macrophages correlates with decreased plaque vulnerability. In vitro mechanistic studies using bone marrow-derived macrophages (BMDMs) revealed that DHC dramatically decreased proinflammatory gene clusters, particularly downregulating interleukin-1β (IL-1β) and IL-18 mRNA in a time- and concentration-dependent manner. At the protein level, DHC reduced LPS-induced expression of:

  • CD80 (activation marker)
  • Inducible nitric oxide synthase (iNOS)
  • NLRP3 inflammasome components
  • Mature IL-1β and IL-18

Mechanistically, DHC attenuated LPS-induced activation of nuclear factor kappa-B (NF-κB) p65 and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, both critical signaling cascades in macrophage inflammatory responses. These findings establish DHC as a potent modulator of macrophage-driven inflammation in atherosclerosis through interference with key pro-inflammatory signaling pathways [4].

Table 2: DHC Effects on Macrophage Markers and Inflammatory Mediators

ParameterEffect of DHCSignaling Pathway AffectedExperimental Model
Macrophage infiltration↓ 45-60%Not specifiedApoe⁻/⁻ mouse plaques
IL-1β mRNA↓ 70-80%p65/ERK1/2LPS-stimulated BMDMs
IL-18 mRNA↓ 65-75%p65/ERK1/2LPS-stimulated BMDMs
CD80 protein↓ 50-55%p65/ERK1/2LPS-stimulated BMDMs
iNOS protein↓ 60-70%p65/ERK1/2LPS-stimulated BMDMs
NLRP3 protein↓ 40-50%p65/ERK1/2LPS-stimulated BMDMs

Synergistic Interactions with Co-Existing Alkaloids in Herbal Formulations

The pharmacokinetic behavior and biological activity of DHC differ significantly when administered as a pure compound versus within the complex matrix of Corydalis yanhusuo extract. Comparative pharmacokinetic studies in rats revealed that DHC absorption from the effective fraction of Corydalis yanhusuo (EFY) was more rapid (Tₘₐₓ = 1.5 hours vs. 3 hours) and elimination slower than pure DHC, resulting in a 28% higher relative bioavailability. This enhanced pharmacokinetic profile is attributed to phytochemical synergism with co-occurring alkaloids in the herbal extract [5].

The underlying mechanisms for these differences involve:

  • P-glycoprotein (P-gp) inhibition: Quaternary alkaloids like berberine and palmatine compete with DHC for P-gp-mediated efflux, increasing intestinal absorption
  • Cytochrome P450 modulation: Co-existing alkaloids inhibit DHC metabolism, particularly by CYP3A4 and CYP2D6 isoforms
  • Plasma protein binding competition: Structural analogs with higher binding affinity displace DHC from plasma proteins, increasing free fraction
  • Biliary excretion interference: Berberine analogs reduce DHC elimination through competitive inhibition of biliary transporters

These interactions highlight the pharmacological complexity of botanical medicines containing DHC and suggest that the full therapeutic potential of this alkaloid may be optimally realized in the context of multi-component herbal formulations rather than as an isolated compound [5].

Table 3: Pharmacokinetic Parameters of Pure DHC vs. Corydalis yanhusuo Extract (EFY) in Rats

ParameterPure DHCEFY-derived DHCChange (%)Probable Mechanism
Cₘₐₓ (ng/mL)152.3 ± 24.1220.7 ± 32.5↑ 45%P-gp inhibition
Tₘₐₓ (h)3.0 ± 0.51.5 ± 0.3↓ 50%Enhanced absorption
AUC₀₋ₜ (ng·h/mL)985.6 ± 132.71260.4 ± 158.3↑ 28%Reduced first-pass metabolism
t₁/₂ (h)4.2 ± 0.65.8 ± 0.9↑ 38%Metabolic competition
MRT (h)6.5 ± 0.88.9 ± 1.1↑ 37%Reduced biliary excretion

Compound Names Mentioned:

  • Tetrahydropalmatine
  • Berberine
  • Dehydrocorydaline
  • Protopine
  • Corydaline
  • Coptisine
  • Glaucine
  • Palmatine
  • Jatrorrhizine
  • Columbamine
  • 13-methyl-palmatrubine
  • 13-methyl-dehydrocorydalmine
  • Dehydrocorybulbine

Properties

CAS Number

10605-03-5

Product Name

Dehydrocorydaline chloride

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1

InChI Key

WXOSEFNJXIPZNV-UHFFFAOYSA-M

SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.